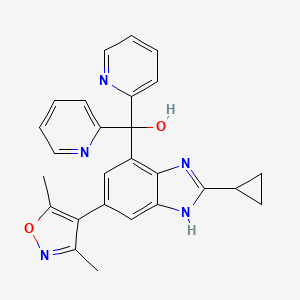![molecular formula C18H25N5O3 B605389 1-[3-(2-Ethylpyrazol-3-yl)oxy-5-[(3-hydroxy-3-methylcyclobutyl)methyl]pyridin-2-yl]-3-methylurea CAS No. 1442677-18-0](/img/structure/B605389.png)
1-[3-(2-Ethylpyrazol-3-yl)oxy-5-[(3-hydroxy-3-methylcyclobutyl)methyl]pyridin-2-yl]-3-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AM-9514 is a novel, potent Glucokinase (GK) activator. AM-9514 showed a favorable combination of in vitro potency, enzyme kinetic properties, acceptable pharmacokinetic profiles in preclinical species, and robust efficacy in a rodent PD model. Glucokinase (GK) activators represent a class of type 2 diabetes therapeutics actively pursued due to the central role that GK plays in regulating glucose homeostasis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Gas-phase pyrolysis has been utilized in the synthesis of compounds with structures similar to the specified chemical, showcasing its potential in heterocyclic synthesis. This process involves unimolecular reactions and has been studied for its kinetics and product analysis, suggesting its application in the synthesis of complex compounds like the one (Al-Awadi & Elnagdi, 1997).
Research on the synthesis of fused and pendant pyrazole heterocyclic compounds, related to the structure of interest, indicates their potential use in the production of fluorescent brightening agents. This highlights the applicability of such compounds in material sciences and industrial applications (Tagdiwala & Rangnekar, 2007).
Biological Applications
Some newly synthesized compounds similar to the one have shown significant antibacterial activity. This suggests potential applications of such compounds in developing new antimicrobial agents (Mohammad, Ahmed, & Mahmoud, 2017).
A study on the synthesis and molecular docking of 1,3-oxazole clubbed pyridyl-pyrazolines, structurally related to the compound, revealed promising results in anticancer and antimicrobial activities. This indicates the potential use of these compounds in pharmaceutical research, particularly in drug discovery for cancer and microbial infections (Katariya, Vennapu, & Shah, 2021).
Eigenschaften
CAS-Nummer |
1442677-18-0 |
|---|---|
Produktname |
1-[3-(2-Ethylpyrazol-3-yl)oxy-5-[(3-hydroxy-3-methylcyclobutyl)methyl]pyridin-2-yl]-3-methylurea |
Molekularformel |
C18H25N5O3 |
Molekulargewicht |
359.43 |
IUPAC-Name |
1-(3-((1-ethyl-1H-pyrazol-5-yl)oxy)-5-(((1r,3s)-3-hydroxy-3-methylcyclobutyl)methyl)pyridin-2-yl)-3-methylurea |
InChI |
InChI=1S/C18H25N5O3/c1-4-23-15(5-6-21-23)26-14-8-12(7-13-9-18(2,25)10-13)11-20-16(14)22-17(24)19-3/h5-6,8,11,13,25H,4,7,9-10H2,1-3H3,(H2,19,20,22,24)/t13-,18- |
InChI-Schlüssel |
AZHFAXGDRCIDKF-KTXOBNNYSA-N |
SMILES |
O=C(NC)NC1=NC=C(C[C@H]2C[C@](C)(O)C2)C=C1OC3=CC=NN3CC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AM-9514; AM9514; AM 9514. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



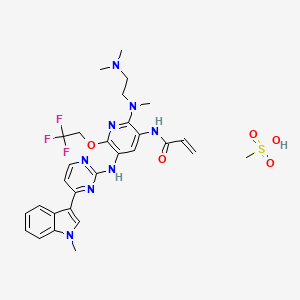
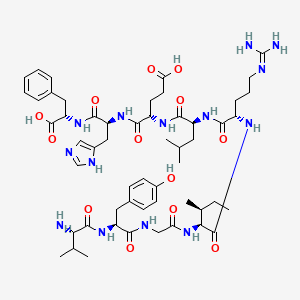
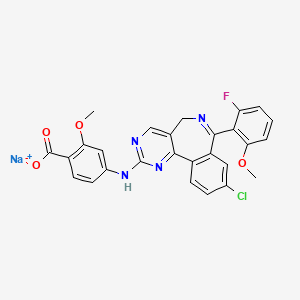
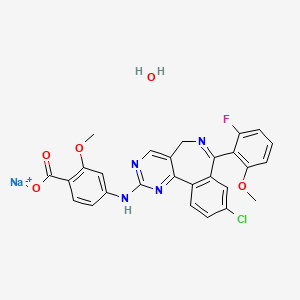
![3-[[(3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-1-hex-5-ynoylpyrrolidin-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B605313.png)
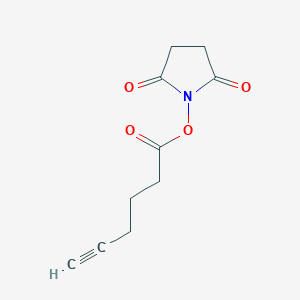
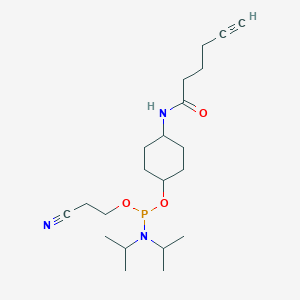
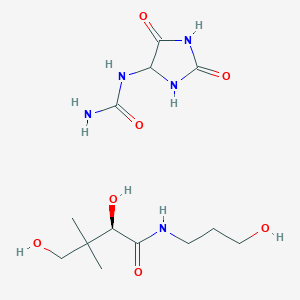
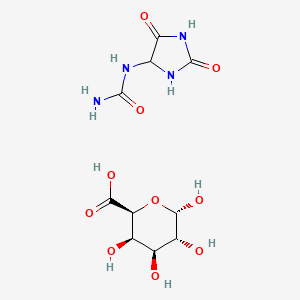
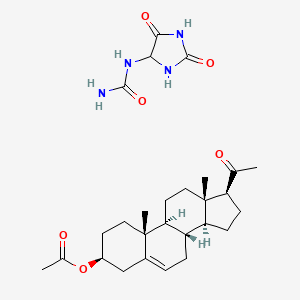
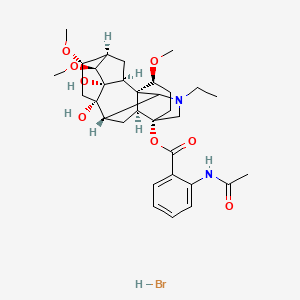
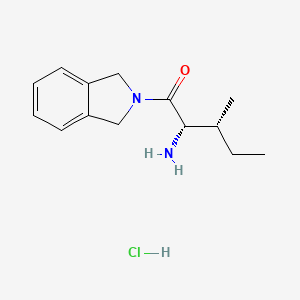
![(R)-7-Bromo-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B605326.png)
